molecular formula C7H6Cl3N B13695296 2-Chloro-3,4-bis(chloromethyl)pyridine

2-Chloro-3,4-bis(chloromethyl)pyridine

Cat. No.: B13695296
M. Wt: 210.5 g/mol
InChI Key: WZWOPWZYHZRVQY-UHFFFAOYSA-N
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Description

2-Chloro-3,4-bis(chloromethyl)pyridine is an organohalide compound that consists of a pyridine core bearing three chlorine atoms and two chloromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4-bis(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2-chloromethylpyridine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-bis(chloromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and methylpyridine derivatives. These products have diverse applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-3,4-bis(chloromethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-bis(chloromethyl)pyridine involves its ability to act as an alkylating agent. The chloromethyl groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This property is exploited in its use as a precursor for bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,4-bis(chloromethyl)pyridine is unique due to the presence of two chloromethyl groups at adjacent positions on the pyridine ring. This structural feature imparts distinct reactivity and makes it a valuable intermediate for the synthesis of various derivatives .

Properties

Molecular Formula

C7H6Cl3N

Molecular Weight

210.5 g/mol

IUPAC Name

2-chloro-3,4-bis(chloromethyl)pyridine

InChI

InChI=1S/C7H6Cl3N/c8-3-5-1-2-11-7(10)6(5)4-9/h1-2H,3-4H2

InChI Key

WZWOPWZYHZRVQY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CCl)CCl)Cl

Origin of Product

United States

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